N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine
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Overview
Description
N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine is a complex organic compound that features a quinoline core, a naphthalene moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in optimizing the reaction parameters and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets in ways that similar compounds may not.
Properties
Molecular Formula |
C33H41N5O2 |
---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
4-hydroxy-N-[3-[4-[3-[(2-naphthalen-2-ylquinolin-4-yl)amino]propyl]piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C33H41N5O2/c39-23-5-12-33(40)35-16-7-18-38-21-19-37(20-22-38)17-6-15-34-32-25-31(36-30-11-4-3-10-29(30)32)28-14-13-26-8-1-2-9-27(26)24-28/h1-4,8-11,13-14,24-25,39H,5-7,12,15-23H2,(H,34,36)(H,35,40) |
InChI Key |
ILQDENWTMQETKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC2=CC(=NC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)CCCNC(=O)CCCO |
Origin of Product |
United States |
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